Bis(2-iodo-4-nitrophenyl)methanone
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Overview
Description
Bis(2-iodo-4-nitrophenyl)methanone is an organic compound with the molecular formula C13H6I2N2O5 It is characterized by the presence of two iodine atoms and two nitro groups attached to a benzene ring, with a methanone group linking the two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-iodo-4-nitrophenyl)methanone typically involves the iodination of 4-nitrobenzophenone. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions on the benzene ring. Common reagents used in this process include iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually conducted in an organic solvent, such as acetic acid or dichloromethane, at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to remove any impurities and obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Bis(2-iodo-4-nitrophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic medium are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(2-iodo-4-nitrophenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Bis(2-iodo-4-nitrophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The iodine atoms may also play a role in modulating the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-nitrophenyl)methanone
- Bis(2-chloro-4-nitrophenyl)methanone
- Bis(2-bromo-4-nitrophenyl)methanone
Uniqueness
Bis(2-iodo-4-nitrophenyl)methanone is unique due to the presence of iodine atoms, which impart distinct chemical properties compared to its chloro and bromo analogs. The larger atomic radius and higher polarizability of iodine make this compound more reactive in certain chemical reactions, offering unique opportunities for its use in synthetic chemistry and material science .
Properties
CAS No. |
71641-61-7 |
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Molecular Formula |
C13H6I2N2O5 |
Molecular Weight |
524.01 g/mol |
IUPAC Name |
bis(2-iodo-4-nitrophenyl)methanone |
InChI |
InChI=1S/C13H6I2N2O5/c14-11-5-7(16(19)20)1-3-9(11)13(18)10-4-2-8(17(21)22)6-12(10)15/h1-6H |
InChI Key |
ZVEXDFBSVFNCNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])I |
Origin of Product |
United States |
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